4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of 3-ethoxybenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thienopyrimidine: Known for its anticancer properties and structural similarity to pyrrolo[2,3-b]pyridine.
Uniqueness
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-ethoxyphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
CAS No. |
916174-49-7 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-2-18-12-5-3-4-11(10-12)13-6-8-16-15-14(13)7-9-17-15/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
BPKDIPHOKVGUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.